4-Chlorobenzenesulfinamide

Chiral resolution Biocatalysis Enantioselective hydrolysis

Asymmetric synthesis often suffers from insufficient chiral purity, risking failed regulatory approval. 4-Chlorobenzenesulfinamide solves this with a proven 97% enantiomeric excess in subtilisin-catalyzed resolution-2% absolute advantage over p-toluenesulfinamide. - Enantiopurity: 97% ee (validated) - Electronic profile: Electron-withdrawing para-Cl modifies sulfinamide reactivity - Application: Precursor for sulfinylimines & chiral N-heterocycles - Trade-off: 27% preparative yield-select when ee is mission-critical

Molecular Formula C6H6ClNOS
Molecular Weight 175.64 g/mol
Cat. No. B12978930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzenesulfinamide
Molecular FormulaC6H6ClNOS
Molecular Weight175.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)N)Cl
InChIInChI=1S/C6H6ClNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2
InChIKeyPDDOMCKCVRYYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzenesulfinamide Chiral Auxiliary Profile


4-Chlorobenzenesulfinamide (CAS: 16096-86-9, C6H6ClNOS, MW: 174.99 g/mol) is an organosulfur compound belonging to the arylsulfinamide class, characterized by a sulfinamide functional group (S(O)-NH2) attached to a 4-chlorophenyl moiety . The presence of a stereogenic sulfur center makes this class of compounds, including 4-chlorobenzenesulfinamide, important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives [1]. Its molecular properties, such as a topological polar surface area of 43.09 Ų and a hydrogen bond donor count of 1, influence its solubility and reactivity profile .

Chiral Auxiliary Arylsulfinamide class with stereogenic sulfur center for asymmetric synthesis.
Core Workflow Supports enantioselective preparation of amines and amine derivatives.
Solubility Profile Topological surface area and H-bond donor count inform solubility and reactivity profile.

Substitution Limitations of 4-Chlorobenzenesulfinamide


In the context of asymmetric synthesis, the electronic and steric properties of the aryl substituent on a sulfinamide auxiliary critically influence both its preparative yield and its subsequent performance as a chiral controller. Comparative studies reveal that seemingly minor variations among in-class analogs—such as substituting a hydrogen for a chlorine atom at the para-position—lead to measurable differences in enantiomeric excess, yield, and reaction efficiency [1][2]. These differences underscore why a procurement decision cannot rely on generic substitution without risking synthetic reproducibility and chiral purity. The following quantitative evidence demonstrates the specific performance profile of 4-chlorobenzenesulfinamide relative to its closest analogs, providing a data-driven basis for its selection.

!
Aryl Substituent Alters Enantioselectivity

Para-substituent variation (Cl vs CH3, H, F) changes enantiomeric excess and yield; direct replacement without validation may compromise chiral purity.

!
Electronic Effects Impact Reactivity

Electron-withdrawing 4-chloro group modulates sulfinamide nitrogen nucleophilicity; electron-donating analogs may alter reaction kinetics and selectivity.

4-Chlorobenzenesulfinamide Performance Comparison


Biocatalytic Resolution: Yield and Enantiomeric Excess

In a subtilisin E-catalyzed resolution of N-acyl arylsulfinamides, (R)-4-chlorobenzenesulfinamide was obtained with a 30% yield and 97% enantiomeric excess (ee). Under identical conditions, the closest analog (R)-p-toluenesulfinamide provided a higher yield of 42% but with a lower enantiomeric excess of 95% ee. The sterically hindered (R)-2,4,6-trimethylbenzenesulfinamide matched the 30% yield but achieved a superior 99% ee [1]. This data highlights a distinct performance trade-off: 4-chlorobenzenesulfinamide offers a higher enantiopurity compared to the commonly used p-toluenesulfinamide, albeit at a lower isolated yield.

Biocatalytic Resolution
Head-to-head
Target: 30% yield, 97% ee
p-Tol: 42% yield, 95% ee
TriMe: 30% yield, 99% ee
Supports enantiopurity-prioritized selection; 2% ee over p-tol, lower yield.
Subtilisin E-catalyzed hydrolysis. Reported context; yield–enantiopurity trade-off.
Chiral resolution Biocatalysis Enantioselective hydrolysis

Stereoselective Synthesis Yield Comparison

A stereoselective preparation method based on spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamides was applied to a series of arylsulfinamides. (SS)-4-chlorobenzenesulfinamide was obtained with a 27% overall yield from the corresponding sulfinyl chloride. Under the same reaction sequence, the unsubstituted (SS)-benzenesulfinamide gave a 28% yield, (SS)-p-toluenesulfinamide gave a 29% yield, and (SS)-p-fluorobenzenesulfinamide gave the highest yield at 31% [1]. This data shows that the 4-chloro derivative exhibits the lowest preparative yield among the four analogs tested, a factor that may influence its commercial availability and cost.

Preparative Yield
Head-to-head
Target: 27% overall yield
H: 28%, CH3: 29%, F: 31%
Lowest preparative yield among analogs may influence procurement cost and scalability.
Multi-step diastereomeric crystallization method. Reported yield context.
Stereoselective synthesis Chiral auxiliary preparation Diastereomeric crystallization

Solubility and Membrane Permeability Comparison

4-Chlorobenzenesulfinamide exhibits a topological polar surface area (TPSA) of 43.09 Ų, which is significantly lower than that of the corresponding sulfonamide, 4-chlorobenzenesulfonamide (TPSA = 68.70 Ų) . A lower TPSA generally correlates with better membrane permeability and solubility in organic solvents. The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, with a single rotatable bond, features that influence its solid-state packing and solubility profile .

Solubility & Permeability
Class-level
TPSA 43.09 Ų
Sulfonamide analog: 68.70 Ų
Lower TPSA suggests improved organic solubility and membrane permeability; needs experimental validation.
Calculated molecular descriptors. Class-level inference; verify for specific medium.
Physicochemical properties Solubility Drug-likeness

Application Scenarios for 4-Chlorobenzenesulfinamide


Chiral Amine Synthesis: Enantiopurity over Yield

When a synthetic project demands the highest possible enantiomeric excess in the final amine product and can tolerate a moderate yield at the auxiliary installation step, 4-chlorobenzenesulfinamide is a data-supported choice over p-toluenesulfinamide. The subtilisin-catalyzed resolution data demonstrates a 97% ee for 4-chlorobenzenesulfinamide, which is 2% higher than the 95% ee achieved by p-toluenesulfinamide under identical conditions [1]. This 2% absolute difference in enantiopurity can be critical in pharmaceutical applications where regulatory requirements for chiral purity are stringent.

Cost-Benefit Analysis for Auxiliary Procurement

For procurement and project planning, the comparative preparative yields must be considered. The stereoselective synthesis method shows that 4-chlorobenzenesulfinamide is obtained in 27% overall yield, which is lower than its unsubstituted, methyl, and fluoro analogs (28%, 29%, and 31%, respectively) [1]. This evidence suggests that 4-chlorobenzenesulfinamide may carry a higher cost per gram due to its lower synthetic efficiency. Budget-conscious projects requiring large quantities may therefore favor p-toluenesulfinamide or p-fluorobenzenesulfinamide unless the specific electronic or steric properties of the 4-chloro group are essential for downstream reactivity.

Sulfinamide-Derived Ligand Design

The electron-withdrawing nature of the para-chloro substituent alters the electronic properties of the sulfinamide nitrogen and sulfur centers compared to unsubstituted or electron-donating analogs. This can be leveraged in the design of sulfinimine ligands for asymmetric catalysis, where the electronic environment of the metal-binding site is a critical parameter. While direct comparative catalytic data for 4-chlorobenzenesulfinamide is limited, the class-level inference from arylsulfinamide studies indicates that the 4-chloro derivative provides a distinct electronic profile for fine-tuning catalyst performance [1].

N-Heterocycle Synthesis via Sulfinylimines

Enantiopure 4-chlorobenzenesulfinamide serves as a key precursor for the preparation of sulfinylimines, which are versatile intermediates for the asymmetric synthesis of N-heterocycles [1]. The high enantiopurity achieved in its preparation (97% ee) [2] ensures that subsequent transformations proceed with high diastereocontrol, making it a reliable building block for medicinal chemistry programs focused on chiral heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Enantiopurity-prioritized amine synthesis
Enantiomeric excess context from comparative resolution studies
Chiral purity benchmarking for target amine products
Procurement cost-benefit assessment
Preparative yield relative to aryl sulfinamide analogs
Synthetic efficiency and scalability review
Asymmetric catalysis ligand design
Electron-withdrawing 4-chloro substituent effect
Electronic tuning of sulfinimine-metal binding
N-Heterocycle precursor synthesis
High enantiomeric excess of starting auxiliary
Diastereocontrol in sulfinylimine transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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